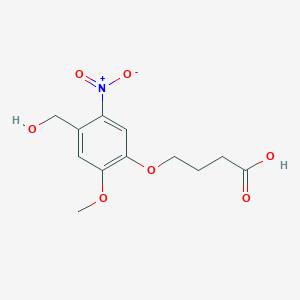
4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
Übersicht
Beschreibung
“4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid” is a photolabile linker that carries a very highly nucleophilic hydroxyl group . It has been employed as a biochemical reagent in cell biology and biochemistry experiments . Its versatile nature has led to investigations into its potential as an anti-inflammatory, anti-bacterial, and anti-fungal agent . It is postulated to exert its effects by inhibiting specific enzymes crucial for protein and molecule synthesis, thereby disrupting key cellular processes .
Molecular Structure Analysis
The molecular formula of the compound is C12H15NO7 and its molecular weight is 285.25 .
Wissenschaftliche Forschungsanwendungen
Photoresponsive Drug Delivery Systems
Research has introduced photolabile derivatives of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid for creating photoresponsive nanogels. These nanogels are designed to encapsulate antitumor drugs, allowing for controlled release upon photoactivation. This innovative approach aims to improve the efficacy of tumor cell targeting and drug delivery, showcasing the compound's potential in developing more effective cancer treatments. The study demonstrated that local light irradiation could significantly enhance tumor-cell-killing efficacy due to the accelerated drug release from the photo-uncaged nanogels (Park et al., 2013).
Environmental Contaminant Degradation
A gram-positive bacterium, Rhodococcus opacus SAO101, has been discovered to degrade p-Nitrophenol (4-NP), an environmental contaminant primarily used in manufacturing medicines and pesticides. This study identified a novel 4-NP degradation gene cluster, providing significant insights into bioremediation strategies for removing harmful environmental pollutants. The genes involved play a crucial role in the mineralization of 4-NP, highlighting the compound's application in environmental science and pollutant degradation research (Kitagawa et al., 2004).
Synthesis of Advanced Materials
The compound has been utilized in the synthesis of new poly(ether–ester–imide)s, serving as a building block for creating soluble and thermally stable polymers. These polymers have potential applications in various industries, including electronics and materials science, due to their excellent thermal stability and solubility properties. This research outlines the preparation of a new type of dicarboxylic acid from the reaction of 1,4-bis[4-aminophenoxy]butane with trimellitic anhydride, demonstrating the compound's versatility in polymer science (Faghihi et al., 2011).
Molecular Linkers in Solid-Phase Synthesis
4-(4-Hydroxymethyl-3-methoxyphenoxy)butyric acid has been recognized for its role as a hyperacid sensitive linker in solid-phase synthesis, compatible with Fmoc/tBu solid-phase peptide synthesis. This application underscores its importance in the field of peptide synthesis, where it facilitates the attachment of molecules to solid supports, enabling the sequential addition of amino acids in peptide chains. Its solubility in common organic solvents and compatibility with standard synthesis techniques make it a valuable tool for researchers in organic chemistry and pharmaceutical development (Bradley & Mittoo, 2002).
Wirkmechanismus
Safety and Hazards
The safety data sheet for a related compound, butyric acid, indicates that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to avoid release to the environment, wear protective gloves/eye protection/face protection, and to rinse cautiously with water in case of eye contact .
Eigenschaften
IUPAC Name |
4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-19-10-5-8(7-14)9(13(17)18)6-11(10)20-4-2-3-12(15)16/h5-6,14H,2-4,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBBGZZXDFIZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401463 | |
| Record name | 4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid | |
CAS RN |
355017-64-0 | |
| Record name | 4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

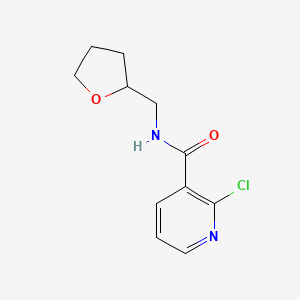
![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1308408.png)

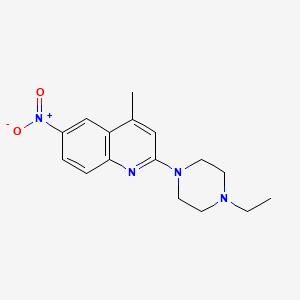
![1-[1-(4-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B1308423.png)

![5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B1308426.png)
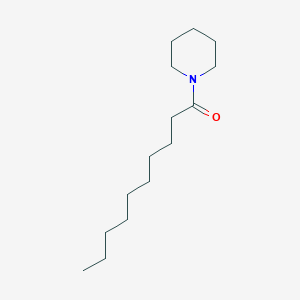
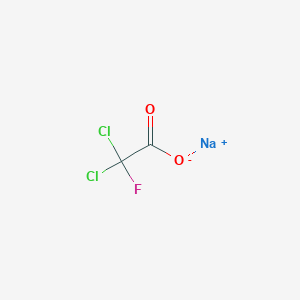

![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)


